CM572

Sigma-2 receptor Irreversible binding Covalent ligand

Researchers needing unambiguous sigma-2 receptor attribution without sigma-1 cross-reactivity face limited tool options. CM572 solves this with >700-fold sigma-2 selectivity (Ki=14.6 nM) and irreversible covalent binding that sustains receptor occupancy after compound washout-unlike reversible ligands SN79 or siramesine. • >700-fold sigma-2 selectivity eliminates need for sigma-1 knockout models • EC50=1.04-7.6 µM across breast, pancreatic, and neuroblastoma cancer lines • Irreversible binding enables pulse-chase protocols with retained post-washout potency • Supplied ≥98% purity; powder stable at -20°C for 3 years

Molecular Formula C22H23FN4O2S
Molecular Weight 426.51
CAS No. 1121932-91-9
Cat. No. B606743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCM572
CAS1121932-91-9
SynonymsCM572;  CM-572;  CM 572; 
Molecular FormulaC22H23FN4O2S
Molecular Weight426.51
Structural Identifiers
SMILESO=C1OC2=CC(N=C=S)=CC=C2N1CCCCN3CCN(C4=CC=C(F)C=C4)CC3
InChIInChI=1S/C22H23FN4O2S/c23-17-3-6-19(7-4-17)26-13-11-25(12-14-26)9-1-2-10-27-20-8-5-18(24-16-30)15-21(20)29-22(27)28/h3-8,15H,1-2,9-14H2
InChIKeyGMDKRSGIJNEPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CM572: Selective Irreversible Sigma-2 Partial Agonist


CM572 [3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one] is a synthetic small molecule belonging to the benzoxazolone class of sigma receptor ligands, specifically characterized as a selective, irreversible partial agonist of the sigma-2 receptor with antineoplastic activity . Developed as an isothiocyanate derivative of the putative sigma-2 antagonist SN79, CM572 covalently binds to sigma-2 receptors via its electrophilic isothiocyanate moiety, achieving a binding affinity (Ki) of 14.6 ± 6.9 nM at sigma-2 while showing minimal affinity for sigma-1 receptors (Ki ≥ 10 µM), yielding >700-fold subtype selectivity . The compound induces dose-dependent cytotoxicity across multiple cancer cell lines, including SK-N-SH neuroblastoma (EC50 = 7.6 ± 1.7 µM), MDA-MB-231 triple-negative breast cancer (EC50 = 1.93 µM), MCF-7 breast adenocarcinoma (EC50 = 1.04 µM), and PANC-1 pancreatic cancer cells .

CM572: Irreplaceable Sigma-2 Ligand


Sigma-2 receptor ligands are pharmacologically heterogeneous, comprising antagonists (e.g., SN79), full agonists (e.g., siramesine, CB-64D), partial agonists (e.g., CM572), and metabolically stimulative ligands, each producing divergent functional outcomes at the same receptor . CM572 is distinguished from the majority of sigma-2 ligands by its irreversible, covalent binding mechanism conferred by the 6-isothiocyanate moiety, which produces sustained receptor occupancy and cytotoxic signaling that persists after compound washout—a property absent in reversible ligands such as SN79, siramesine, and SV119 . Furthermore, the partial agonist character of CM572 enables bifunctional pharmacology: it can attenuate the calcium signaling and cytotoxicity induced by full agonists (e.g., CB-64D) at low concentrations while acting as an agonist at higher concentrations, a profile not achievable with pure antagonists or full agonists . These mechanistic distinctions render CM572 non-substitutable for applications requiring irreversible target engagement, sustained effect after washout, or pharmacological dissection of sigma-2 partial agonism versus full agonism.

CM572: Comparative Differentiation Evidence


Irreversible Covalent Binding vs. Reversible Ligands

CM572 binds irreversibly to sigma-2 receptors via covalent bond formation between the electrophilic isothiocyanate moiety and a receptor nucleophile, whereas the parent compound SN79, the full agonist siramesine, and the high-affinity ligand SV119 are all reversibly binding ligands . In functional washout experiments, SK-N-SH neuroblastoma cells pretreated with CM572 for 60 minutes followed by extensive washing to remove unbound ligand retained cytotoxicity over 24 hours, with an EC50 of 7.6 ± 1.7 µM matching that of continuous treatment . In contrast, the reversible full agonist siramesine, tested under identical washout conditions, showed markedly reduced cytotoxicity after washout, requiring approximately 10-fold higher concentrations to achieve effects comparable to continuous treatment . This irreversible binding mechanism is unique to the 6-isothiocyanate substitution within the SN79-derived chemical series and is not reproduced by other 6-position substitutions (e.g., COCH3, NO2, NH2, F) on the benzoxazolone core .

Sigma-2 receptor Irreversible binding Covalent ligand Washout resistance Cancer

Sigma-2 Subtype Selectivity over Sigma-1

CM572 achieves >700-fold selectivity for sigma-2 over sigma-1 receptors (sigma-2 Ki = 14.6 ± 6.9 nM; sigma-1 Ki ≥ 10,000 nM), representing a dramatic improvement over the parent compound SN79, which shows only ~4–10-fold selectivity (sigma-2 Ki = 7–30 nM; sigma-1 Ki = 27–290 nM depending on the study) . The high sigma-1 Ki of CM572 is an estimate (≥10 µM) because CM572 produced less than complete displacement of radioligand at sigma-1, with 10 µM inhibiting binding by only approximately 50% . Within the series of 6-substituted SN79 derivatives, only the 6-isothiocyanate substitution (CM572) achieves this level of sigma-2 selectivity while maintaining high affinity; other substitutions either reduce sigma-2 affinity, increase sigma-1 affinity, or both .

Sigma-2 selectivity Sigma-1 receptor Subtype selectivity Binding affinity Off-target

Partial Agonist Bifunctional Modulation

CM572 exhibits a unique partial agonist profile at sigma-2 receptors that distinguishes it from both full agonists (e.g., CB-64D, siramesine) and antagonists (e.g., SN79). At low concentrations (100 nM and 1 µM), CM572 produced no cytotoxicity alone yet significantly attenuated cell death induced by 30 µM of the full agonist CB-64D (P = 0.017 and P = 0.018, respectively), demonstrating antagonist-like properties . At 10 µM, CM572 induced significant cell death alone while still attenuating CB-64D cytotoxicity (P = 0.032 vs. CB-64D alone), confirming partial agonist activity . At even higher concentration (100 µM), CM572 caused substantial cell death but antagonized the maximal effect of CB-64D . In calcium signaling assays, CM572 (3 and 10 µM) attenuated the robust calcium response induced by 30 µM CB-64D, with 10 µM CM572 exhibiting much stronger attenuation . In contrast, the antagonist SN79 (30 µM) produced no significant effect on MTT reduction in SK-N-SH cells, and the full agonist siramesine produced only agonist-like cytotoxicity without concentration-dependent antagonist activity .

Partial agonist Sigma-2 receptor Calcium signaling CB-64D Bifunctional pharmacology

Cytotoxic Potency in TNBC Cells

In a direct comparative study in MDA-MB-231 triple-negative breast cancer cells, CM572 demonstrated superior cytotoxic potency (EC50 = 1.93 µM; 95.0 ± 2.52% maximal cytotoxicity) compared with both SV119 (EC50 = 23.3 µM; 100 ± 0.49% maximal cytotoxicity) and siramesine (EC50 = 5.14 µM; 99.7 ± 0.47% maximal cytotoxicity) after 48-hour treatment . CM572 was approximately 12-fold more potent than SV119 and approximately 2.7-fold more potent than siramesine in this TNBC model. In MCF-7 breast adenocarcinoma cells (ER+/PR+), CM572 maintained higher potency (EC50 = 1.04 µM; 89.1 ± 7.59% maximal cytotoxicity) versus SV119 (EC50 = 17.6 µM; 100 ± 1.11%) and siramesine (EC50 = 2.81 µM; 99.8 ± 0.26%) . Notably, the sigma-2 binding affinities (Ki) of these three ligands are: siramesine 0.12 nM, SV119 5.2 nM, and CM572 14.7 nM, yet CM572 achieves the highest functional cellular potency despite having the lowest binding affinity—indicating that binding affinity does not predict cytotoxic efficacy in this class and that CM572's irreversible binding mechanism likely compensates for lower affinity .

Triple-negative breast cancer Cytotoxicity MDA-MB-231 EC50 Sigma-2 ligands

Cancer-Selective Cytotoxicity

CM572 exhibits a cancer-selective cytotoxicity profile, being much less potent against primary normal human cells compared with cancer cell lines . In direct comparative testing across cell types, CM572 produced robust concentration-dependent cell death in SK-N-SH neuroblastoma, MCF-7 breast adenocarcinoma, and PANC-1 pancreatic carcinoma cells, while primary human melanocytes (HEM) and human mammary epithelial cells (HMEC) showed markedly reduced sensitivity . Although the primary publication does not directly compare CM572's selectivity index against other sigma-2 ligands, the observed selectivity for cancer cells over normal cells aligns with the known upregulation of sigma-2 receptors in tumor tissue and is consistent with CM572's functional profile as a sigma-2 partial agonist that requires receptor overexpression for maximal efficacy . This cancer selectivity is a class-level feature of sigma-2 ligands but is particularly relevant for CM572 given its irreversible mechanism, which might otherwise raise concerns about toxicity to normal tissues .

Cancer selectivity Therapeutic window Normal cell sparing Primary melanocytes Mammary epithelial cells

Degradation to a Bioactive Dimer

CM572 undergoes time-dependent degradation when stored in DMSO solution at −20°C, converting over several months into a mixture of compounds that eventually converges to a major dimeric degradation product, MAM03055A, a thiourea-linked homobivalent dimer of the 6-amino derivative CM571 . The fresh compound (CM572) and the degraded mixture (termed CMHN) both retain sigma-2 receptor binding and cytotoxic activity, but with quantitatively distinct pharmacological profiles: CM572 sigma-2 Ki = 14.6 ± 6.9 nM vs. CMHN sigma-2 Ki = 60.15 ± 13.3 nM (approximately 4-fold reduction in affinity); both show sigma-1 Ki ≥ 10,000 nM . The purified dimer MAM03055A exhibits high sigma-2 affinity (Ki = 55.9 nM) with strong sigma-2 selectivity (sigma-1 Ki = 3,371 nM), but unlike CM572, MAM03055A induces time-dependent loss of sigma-2 receptor/TMEM97 protein from cells . In contrast, CM571 (the 6-amino monomer) binds reversibly to both sigma subtypes and induces metabolic stimulation rather than cytotoxicity, demonstrating functional divergence within the degradation pathway .

Chemical stability Degradation product Dimeric ligand MAM03055A Storage conditions

CM572: Key Research Applications


Irreversible Target Engagement and Pulse-Chase

CM572 is uniquely suited for pulse-chase experiments where transient compound exposure must produce durable pharmacological effects. Unlike all reversibly binding sigma-2 ligands (SN79, siramesine, SV119), CM572's covalent isothiocyanate-mediated binding enables sustained receptor occupancy and cytotoxicity after compound washout, with full retention of EC50 potency (7.6 µM in SK-N-SH) following 60-minute pretreatment and extensive washing . This property is essential for studies requiring temporal dissociation of ligand–receptor binding from downstream signaling events, irreversible target occupancy quantification, and experimental protocols incompatible with continuous drug exposure (e.g., washout before adding secondary treatments, receptor trafficking assays, and pulse-labeling studies). Researchers should prepare solutions fresh and verify integrity by LC/MS, as degradation to the dimer MAM03055A (which has distinct pharmacology including TMEM97 downregulation) occurs over months in DMSO at −20°C .

Sigma-2-Selective Pharmacology

CM572's >700-fold sigma-2 selectivity (Ki = 14.6 nM vs. sigma-1 Ki ≥ 10,000 nM) eliminates the need for sigma-1 blocking agents or sigma-1 knockout models in experiments requiring clean sigma-2 receptor attribution . In contrast, the parent compound SN79 (selectivity ~4–10-fold) produces significant sigma-1 occupancy at sigma-2-active concentrations, requiring additional controls to deconvolute subtype-specific effects . CM572 is therefore the preferred tool compound for studies seeking to assign functional outcomes unambiguously to sigma-2 receptor engagement, including calcium signaling pathway dissection, apoptosis mechanism studies (Bid cleavage, caspase activation), and sigma-2 receptor expression–function correlation analyses in cancer cell lines with varying sigma-1/sigma-2 expression ratios .

Partial vs. Full Agonism Dissection

CM572 enables concentration-dependent pharmacological profiling across the full sigma-2 efficacy spectrum within a single experiment. At 100 nM–1 µM, CM572 acts as an antagonist, attenuating CB-64D (full agonist)-induced cytotoxicity (P = 0.017–0.018) and calcium responses without intrinsic activity . At 10 µM, CM572 exhibits partial agonism—inducing significant cell death while still attenuating CB-64D effects (P = 0.032) . At 100 µM, agonist-dominant mixed activity emerges . This concentration-dependent bifunctional pharmacology is not achievable with SN79 (pure antagonist, no intrinsic cytotoxicity at any concentration) or siramesine/CB-64D (pure agonists, no antagonist window) . CM572 is thus indispensable for studies investigating the relationship between sigma-2 receptor occupancy and efficacy, biased signaling, or the structural determinants of partial versus full agonism at sigma-2/TMEM97.

TNBC and Pan-Cancer Cytotoxicity Screening

For cancer biology programs targeting sigma-2 receptors in TNBC and other aggressive malignancies, CM572 provides the highest potency among tested sigma-2 ligands in MDA-MB-231 cells (EC50 = 1.93 µM; 12.1-fold more potent than SV119, 2.7-fold more potent than siramesine) . CM572 is also active against MCF-7 breast cancer (EC50 = 1.04 µM), PANC-1 pancreatic cancer, and SK-N-SH neuroblastoma (EC50 = 7.6 µM) while sparing normal human melanocytes and mammary epithelial cells . This broad cancer cytotoxicity coupled with normal cell sparing makes CM572 the preferred sigma-2 ligand for cancer cell line panel screening, synergy studies with standard-of-care chemotherapeutics, and in vivo xenograft efficacy studies where compound potency and cancer selectivity are paramount. The MTT assay serves as a validated endpoint for CM572 activity across all tested lines .

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